1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 2-chloro-4-fluoroacetophenone and dimethylaminoacetaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Claisen-Schmidt condensation reaction to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interfering with cellular signaling pathways: Affecting gene expression, protein synthesis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4-fluorophenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the dimethylamino group.
1-(2-Chloro-4-fluorophenyl)-3-(methylamino)prop-2-en-1-one: Similar structure with a methylamino group instead of a dimethylamino group.
1-(2-Chloro-4-fluorophenyl)-3-(ethylamino)prop-2-en-1-one: Similar structure with an ethylamino group.
Uniqueness
1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the dimethylamino group. These structural features may contribute to its distinct chemical reactivity and biological activity.
Biological Activity
1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a range of significant biological activities. This compound is characterized by its unique structural features, including a chloro group, a fluoro group, and a dimethylamino group, which enhance its reactivity and interaction with biological systems. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data in tables for clarity.
- Molecular Formula : C₁₁H₁₁ClFNO
- Molecular Weight : 227.66 g/mol
The compound's structure includes an enone functional group, which is critical for its biological interactions. The presence of the dimethylamino group is particularly noteworthy as it enhances membrane permeability and potential receptor binding affinity.
Biological Activities
Research has indicated that this compound possesses various biological activities, including:
- Anticancer Activity : Studies suggest that similar chalcone derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, potentially through the modulation of cell signaling pathways.
- Antimicrobial Activity : The compound shows promise as an antimicrobial agent. Similar compounds have demonstrated effectiveness against bacterial strains, making it a candidate for further investigation in antibacterial applications.
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Effective against various bacterial strains | |
Enzyme Inhibition | Potential inhibition of specific enzymes |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Binding : Molecular docking studies have shown that the compound can effectively bind to specific receptors involved in cancer progression and microbial resistance.
- Enzyme Interaction : The compound may inhibit enzymes critical for cellular processes, contributing to its anticancer and antimicrobial effects.
Mechanism | Description | Reference |
---|---|---|
Receptor Binding | Interacts with receptors involved in signaling | |
Enzyme Inhibition | Inhibits enzymes critical for cell function |
Case Studies
Several studies have explored the biological effects of chalcone derivatives similar to this compound:
- Anticancer Studies : A study demonstrated that chalcone derivatives exhibit significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms. This suggests potential therapeutic applications for similar compounds in oncology.
- Antimicrobial Efficacy : Research has shown that compounds structurally related to this compound possess strong antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents.
Properties
Molecular Formula |
C11H11ClFNO |
---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
(E)-1-(2-chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H11ClFNO/c1-14(2)6-5-11(15)9-4-3-8(13)7-10(9)12/h3-7H,1-2H3/b6-5+ |
InChI Key |
SZQKRPCNXMMYJR-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)F)Cl |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
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